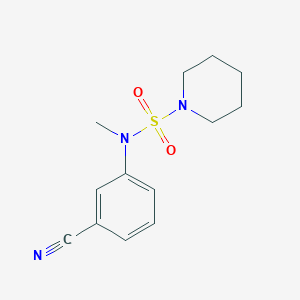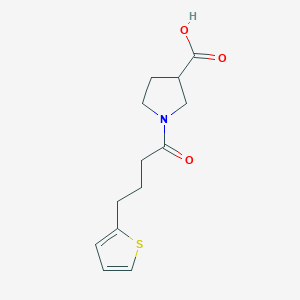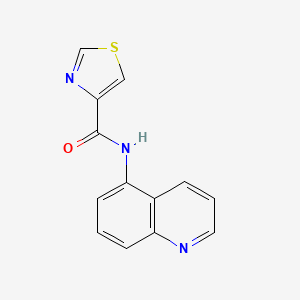
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide, also known as CSPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide involves its binding to the voltage-gated sodium channels in a reversible manner. This binding results in the inhibition of sodium influx into the cell, which leads to a decrease in the amplitude of the action potential. N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to selectively block the Nav1.7 subtype of sodium channels, which are primarily expressed in sensory neurons.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to have a number of biochemical and physiological effects, including the inhibition of pain signaling, the modulation of neurotransmitter release, and the regulation of ion channel function. In animal studies, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been shown to reduce pain sensitivity in response to various stimuli, including thermal and mechanical stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is its selectivity for the Nav1.7 subtype of sodium channels, which makes it a valuable tool for studying their function. However, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of pain and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide and its potential side effects.
Conclusion
In conclusion, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is a valuable tool for studying voltage-gated sodium channels and their role in various physiological processes. Its unique mechanism of action, along with its selectivity and specificity, make it a promising compound for future research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide involves a multistep process that begins with the reaction between 3-cyanophenylmagnesium bromide and N-methylpiperidine. This reaction produces the intermediate compound, which is then reacted with sulfur trioxide to form the final product, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide. The purity of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and protein-protein interactions. One of the major applications of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is in the study of voltage-gated sodium channels, which are important for the transmission of electrical signals in the nervous system. N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to selectively block certain subtypes of sodium channels, which makes it a valuable tool for studying their function.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15(13-7-5-6-12(10-13)11-14)19(17,18)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRQYBISTYGHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C#N)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568917.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B7568919.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)

![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7568948.png)


![1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine](/img/structure/B7568980.png)
![1-cyclopropyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B7568982.png)

![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)